2,4-difluoro-N-(2-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(2-fluorophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DFHBI and belongs to the class of benzamide derivatives. The purpose of
Wirkmechanismus
DFHBI works by binding to RNA molecules and emitting a fluorescent signal when exposed to light. This property makes it an ideal tool for studying RNA molecules in living cells. DFHBI is also known to bind to certain proteins, which can affect its fluorescence properties and alter its mechanism of action.
Biochemical and Physiological Effects:
DFHBI has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. However, it is important to note that the effects of DFHBI on living cells and organisms are still being studied, and more research is needed to fully understand its potential impacts.
Vorteile Und Einschränkungen Für Laborexperimente
DFHBI has several advantages for lab experiments, including its high sensitivity, specificity, and versatility. It can be used to study a wide range of RNA molecules and can be easily incorporated into existing experimental protocols. However, DFHBI also has some limitations, including its high cost, challenging synthesis method, and potential interactions with certain proteins.
Zukünftige Richtungen
DFHBI has significant potential for future research in various fields. Some possible future directions include the development of new fluorescent probes based on DFHBI, the investigation of its effects on living organisms, and the exploration of its potential applications in drug discovery and development. Further research is needed to fully understand the potential of DFHBI and to develop new tools and techniques based on its properties.
Synthesemethoden
DFHBI can be synthesized through a multistep process involving several chemical reactions. The initial step involves the synthesis of 2,4-difluoro-N-(2-fluorophenyl)benzoic acid, which is then converted to DFHBI through a series of chemical reactions. The synthesis of DFHBI requires specialized equipment and expertise, making it a challenging process.
Wissenschaftliche Forschungsanwendungen
DFHBI has gained significant attention in scientific research due to its potential applications in various fields. One of the most prominent applications of DFHBI is in the field of bioimaging, where it is used as a fluorescent probe to detect RNA molecules in living cells. DFHBI is also used in the field of molecular biology to study RNA-protein interactions and to investigate the mechanisms of RNA processing.
Eigenschaften
Molekularformel |
C13H8F3NO |
---|---|
Molekulargewicht |
251.2 g/mol |
IUPAC-Name |
2,4-difluoro-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |
InChI-Schlüssel |
IYMQCJVDXPRABK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.